molecular formula C11H24O8P2 B141641 3,3-Bis(diethoxyphosphoryl)propanoic acid CAS No. 151869-73-7

3,3-Bis(diethoxyphosphoryl)propanoic acid

Cat. No. B141641
M. Wt: 346.25 g/mol
InChI Key: GDQZCDGSLKIQJU-UHFFFAOYSA-N
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Description

The compound 3,3-bis(diethoxyphosphoryl)propanoic acid is a chemical that features a propanoic acid backbone with two diethoxyphosphoryl groups attached to the third carbon. While the provided papers do not directly discuss this compound, they provide insights into similar compounds and their synthesis, structure, and reactivity, which can be extrapolated to understand 3,3-bis(diethoxyphosphoryl)propanoic acid.

Synthesis Analysis

The synthesis of related bis(diethoxyphosphoryl) compounds typically involves multiple steps starting from precursors such as tetraethyl methylene diphosphonate . For instance, the synthesis of 4,4-bis(diethoxyphosphoryl) butanoic acid is achieved through a five-step process with an overall yield of 64% . Similarly, the synthesis of 3,3-bis(dibenzyloxyphosphoryl)propionic acid involves hydrolysis, chlorination, esterification, and condensation steps . These methods suggest that the synthesis of 3,3-bis(diethoxyphosphoryl)propanoic acid would likely follow a comparable synthetic route, with adjustments made for the specific chemical structure.

Molecular Structure Analysis

The molecular structure of bis(diethoxyphosphoryl) compounds is characterized by the presence of phosphorus atoms bonded to oxygen and carbon atoms. For example, the Eu(III) picrate complexes with α-(diethoxyphosphoryl)propanone show that the phosphoryl oxygens are involved in bonding, resulting in specific coordination polyhedra . This information can be used to infer that in 3,3-bis(diethoxyphosphoryl)propanoic acid, the diethoxyphosphoryl groups would significantly influence the molecular geometry and potential for complex formation.

Chemical Reactions Analysis

Compounds with diethoxyphosphoryl groups participate in various chemical reactions. For instance, (E)-3-aryl-2-(diethoxyphosphoryl)acrylic acids can undergo Friedel–Crafts reactions with electron-rich hydroxyarenes to form α-methylene-δ-valerolactones . This reactivity could be relevant to 3,3-bis(diethoxyphosphoryl)propanoic acid, as the presence of the diethoxyphosphoryl groups may allow it to engage in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(diethoxyphosphoryl) compounds are influenced by their molecular structure. For example, the presence of intermolecular hydrogen bonds, as seen in the crystal packing of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, affects the stability and solubility of the compound . The diethoxyphosphoryl groups in 3,3-bis(diethoxyphosphoryl)propanoic acid would likely contribute to similar properties, such as solubility in organic solvents and potential for hydrogen bonding.

Scientific Research Applications

Synthesis and Polymerization

  • The compound is used in the synthesis of novel bisphosphonate-containing methacrylates, which have applications in polymerization processes. These methacrylates are derived from reactions with ethyl and tert-butyl α-bromomethacrylates, showing potential in thermal bulk polymerizations, photopolymerizations, and copolymerizations (Sarayli Bilgici, Buyukgumus, Altin, & Avci, 2014).

Chemical Synthesis

  • This acid also plays a role in the synthesis of various chemical compounds. For example, it's used in synthesizing 4,4-bis(diethoxyphosphoryl) butanoic acid, showcasing a simple and efficient method for its production (Yong, 2002).

Material Science

  • In material science, the compound contributes to the study of polymerization rates and calcium-binding of phosphorus-containing 1,6-dienes. It helps understand the effect of cyclic monomer structure on polymerization reactivity, important for applications in dental materials (Albayrak, Sarayli Bilgici, & Avci, 2007).

Rare Earth Element Extraction

  • An application in rare earth element extraction is seen, where derivatives of this acid, such as phosphorylcarboxylic acids, are synthesized for separating yttrium from other rare earths in chloride media. This demonstrates the utility of such compounds in the field of materials and geochemistry (Guolong, Zhang, Li, & Liao, 2021).

Catalysis

  • It's also involved in the synthesis of Cu(I) complexes with diethoxyphosphoryl-substituted 1,10-phenanthrolines used in catalysis of C–C and C–heteroatom bonds formation. This highlights its role in facilitating important chemical reactions in catalysis (Mitrofanov, Bessmertnykh-Lemeune, & Beletskaya, 2015).

Medicinal Chemistry

  • In medicinal chemistry, it finds use in synthesizing conjugates of amino acids with nifedipine, where it contributes to the development of compounds with antioxidant, anti-inflammatory, and antiulcer activities (Subudhi & Sahoo, 2011).

Safety And Hazards

According to the information available, “3,3-Bis(diethoxyphosphoryl)propanoic acid” is not classified as a hazardous compound .

properties

IUPAC Name

3,3-bis(diethoxyphosphoryl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O8P2/c1-5-16-20(14,17-6-2)11(9-10(12)13)21(15,18-7-3)19-8-4/h11H,5-9H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQZCDGSLKIQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CC(=O)O)P(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Bis(diethoxyphosphoryl)propanoic acid

Synthesis routes and methods I

Procedure details

A solution of NaOH (4.00 g, 100 mmol) in water (50 ml) was added to a solution of ethyl 3,3-bis(diethoxyphosphinyl)propionate (32.6 g, 87 mmol) in EtOH (100 ml), and heated at 80° C. for 1 hour. After cooling, the EtOH was evaporated, and the residue was acidified to methyl orange with 12N HCl. The product was extracted into dichloromethane (5×50 ml). The organic layer was dried (Na2SO4) and concentrated to give the title compound (28.8 g, 96%) as a viscous oil.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

Ester 40 (2.1 g, 5.2 mmol) was stirred in TFA (12 mL) for 2.5 min and concentrated under reduced pressure. Crude acid 41 was purified by flash chromatography (gradient elution 100% ethyl acetate-10% methanol/ethyl acetate). Acid 41 was obtained as a white solid (1.35 g, 75%). 1H NMR (400 MHz, CDCl3) δ 1.28-1.39 (m, 12H), 2.86 (dt, J=16.1, 6.3, 2H), 3.12 (tt, J=24.0, 6.3, 1H), 4.13-4.26 (m, 8H).
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ZS Bilgici, O Buyukgumus, A Altin… - Polymer …, 2014 - Wiley Online Library
The synthesis and polymerizations of four novel bisphosphonate‐containing monomers are reported. The monomers were synthesized from reaction of ethyl and tert‐butyl α‐…
Number of citations: 3 onlinelibrary.wiley.com
JP Haelters, H Couthon-Gourves, A Le Goff, G Simon… - Tetrahedron, 2008 - Elsevier
We report the synthesis of a series of new functionalized bisphosphonates and bisphosphonic acids with an alkoxy group fixed at the geminal carbon, which is proposed to increase …
Number of citations: 22 www.sciencedirect.com

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